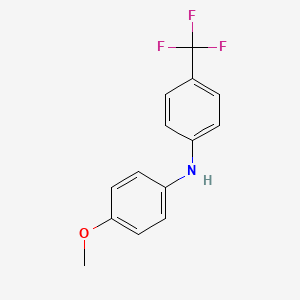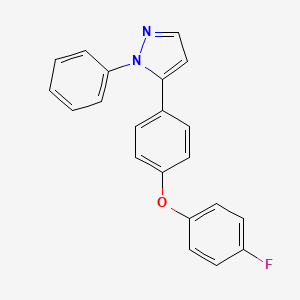![molecular formula C11H9ClOS B14119409 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The structure of this compound includes a thiophene ring fused with a benzene ring, substituted with a chlorine atom and a methyl group, and an ethanone group attached to the thiophene ring.
Métodos De Preparación
The synthesis of 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 3-chloro-6-methylbenzo[b]thiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone can be compared with other benzo[b]thiophene derivatives, such as:
- 1-(3-Chlorobenzo[b]thiophen-2-yl)ethanone
- 1-(3,6-Dichlorobenzo[b]thiophen-2-yl)ethanone
- 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H9ClOS |
|---|---|
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
1-(3-chloro-6-methyl-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClOS/c1-6-3-4-8-9(5-6)14-11(7(2)13)10(8)12/h3-5H,1-2H3 |
Clave InChI |
DZMGAZZEYUYSFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid](/img/structure/B14119327.png)
![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)

![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)
![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)
![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)
